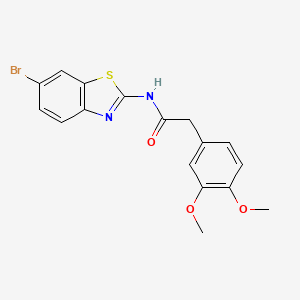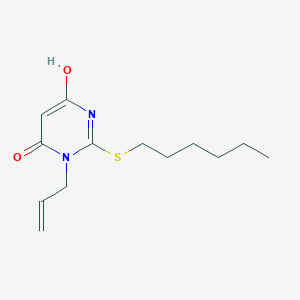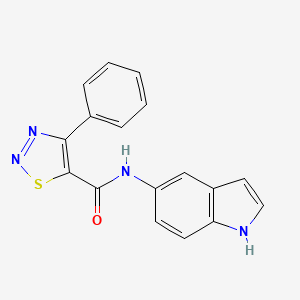![molecular formula C15H15Cl2NO2 B6038558 2-{[(2,4-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6038558.png)
2-{[(2,4-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,4-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, commonly known as DCM, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DCM is a yellow crystalline powder that is soluble in organic solvents and is commonly used in organic synthesis.
Mechanism of Action
The mechanism of action of DCM is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. DCM has also been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
DCM has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce oxidative stress, and inhibit inflammation. DCM has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DCM has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. DCM is also relatively cheap, making it an attractive option for researchers. However, DCM has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. DCM is also toxic and should be handled with care.
Future Directions
There are several future directions for research on DCM. One area of interest is the development of DCM-based therapeutics for neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of DCM and its potential as a therapeutic agent for other diseases such as cancer and inflammation.
In conclusion, DCM is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit antitumor, antioxidant, and anti-inflammatory activities and has potential as a therapeutic agent for neurodegenerative diseases. DCM has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DCM, including the development of DCM-based therapeutics and investigation of its mechanism of action.
Synthesis Methods
DCM can be synthesized through a reaction between 2,4-dichlorobenzaldehyde and 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base such as sodium hydroxide. The reaction results in the formation of DCM as a yellow crystalline powder with a yield of around 70%.
Scientific Research Applications
DCM has been widely used in scientific research due to its unique properties. It has been found to exhibit antitumor, antioxidant, and anti-inflammatory activities. DCM has also been found to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-12-4-3-9(16)5-11(12)17/h3-5,8,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBYQYTWZGKXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)Cl)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]carbonyl}pyrazine trifluoroacetate](/img/structure/B6038486.png)

![3,5-bis(difluoromethyl)-1-[(2-propyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6038505.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6038518.png)
![(1-methyl-3-piperidinyl)methyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6038524.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B6038539.png)
![3-[3-(4-chlorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6038552.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6038565.png)
![5-{[5-(2,5-dichloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038579.png)
![2-{[(benzylthio)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B6038588.png)

